2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile

Medicinal chemistry Hydrogen-bond donor Physicochemical property

2-Amino-4-phenyl-5H-benzopyrano[4,3-b]pyridine-3-carbonitrile (CAS 646063-23-2) is a pyridochromene-class heterocycle (C19H13N3O, MW 299.3 g/mol) featuring a 2-amino-3-carbonitrile substitution on a 5H-chromeno[4,3-b]pyridine core. This scaffold is recognized as a privileged medicinal chemistry template , with demonstrated relevance in anticancer , topoisomerase-inhibitory , and kinase-targeting programs.

Molecular Formula C19H13N3O
Molecular Weight 299.3 g/mol
CAS No. 646063-23-2
Cat. No. B12609572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile
CAS646063-23-2
Molecular FormulaC19H13N3O
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1C2=C(C(=C(N=C2C3=CC=CC=C3O1)N)C#N)C4=CC=CC=C4
InChIInChI=1S/C19H13N3O/c20-10-14-17(12-6-2-1-3-7-12)15-11-23-16-9-5-4-8-13(16)18(15)22-19(14)21/h1-9H,11H2,(H2,21,22)
InChIKeyVLNCIHJYTQFXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile (CAS 646063-23-2): Core Scaffold for Differentiated Heterocyclic Procurement


2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile (CAS 646063-23-2) is a pyridochromene-class heterocycle (C19H13N3O, MW 299.3 g/mol) featuring a 2-amino-3-carbonitrile substitution on a 5H-chromeno[4,3-b]pyridine core. This scaffold is recognized as a privileged medicinal chemistry template [1], with demonstrated relevance in anticancer [2], topoisomerase-inhibitory [3], and kinase-targeting [4] programs. The 2-amino group provides a critical hydrogen-bond donor that is absent in the corresponding 2-methoxy (CAS 114283-32-8) and 2-oxo analogs , while the non-oxidized 5H (dihydro) state distinguishes it from the 5-oxo series frequently employed in parallel studies [5].

Why Generic 5H-Chromeno[4,3-b]pyridine-3-carbonitrile Analogs Cannot Simply Replace CAS 646063-23-2


The 5H-chromeno[4,3-b]pyridine-3-carbonitrile scaffold is not functionally interchangeable across substitution patterns. Systematic SAR studies have established that the nature of the 2-position substituent fundamentally alters both molecular recognition capacity and physicochemical tractability [1]. The 2-amino group on CAS 646063-23-2 provides a hydrogen-bond donor (HBD) absent in the 2-methoxy analog (CAS 114283-32-8; 0 HBD, elevated LogP) and structurally distinct from the 2-oxo/2-keto series where tautomeric equilibria introduce additional complexity . Furthermore, the 5H (dihydro) oxidation state of CAS 646063-23-2 avoids the planarizing effect and altered electron distribution of the 5-oxo congeners [2], directly impacting conformational preferences and target engagement geometry. Substituting a 4-bromophenyl (e.g., CHEBI:94273) for the 4-phenyl group introduces steric bulk and halogen-bonding capacity that shifts selectivity profiles [3]. These cumulative differences mean that procurement decisions based solely on core scaffold similarity, without accounting for these specific substitution features, carry a high risk of obtaining a compound with divergent biological, physicochemical, and synthetic utility.

Quantitative Differentiation Evidence for 2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile (CAS 646063-23-2) vs. Closest Analogs


Hydrogen-Bond Donor Capacity Differentiates CAS 646063-23-2 from the 2-Methoxy Analog (CAS 114283-32-8)

CAS 646063-23-2 possesses a 2-amino group with one hydrogen-bond donor (HBD), whereas the 2-methoxy analog (CAS 114283-32-8) has zero HBDs . This difference is reflected in the topological polar surface area (TPSA): 71.93 Ų for CAS 646063-23-2 vs. an estimated ~64.7 Ų for the 2-methoxy analog . The presence of an HBD on CAS 646063-23-2 expands its capacity for directional intermolecular interactions with biological targets, a feature documented as critical for target engagement in chromenopyridine SAR studies [1]. Additionally, the LogP values diverge (4.34 for CAS 646063-23-2 vs. an estimated ~4.53 for the 2-methoxy analog), indicating distinct lipophilicity profiles that influence membrane permeability and non-specific binding .

Medicinal chemistry Hydrogen-bond donor Physicochemical property

Non-Oxidized 5H State Distinguishes CAS 646063-23-2 from 5-Oxo Series in Synthetic Versatility

CAS 646063-23-2 features a non-oxidized 5H (dihydro) pyran ring, in contrast to the 5-oxo series (e.g., 2-amino-4-aryl-5-oxochromeno[4,3-b]pyridine-3-carbonitriles) which carries a ketone at the 5-position [1]. This structural distinction translates into differential reactivity: the 5H form of CAS 646063-23-2 preserves sp³ character at C5, enabling further functionalization (e.g., oxidation, alkylation, or ring modification) that is precluded in the 5-oxo analogs [2]. The 5-oxo series is typically synthesized via condensation of 4-amino-2H-chromen-2-one with aldehydes and malononitrile in ionic liquid media (85–90% yields) [1], whereas CAS 646063-23-2 is accessed through a distinct one-pot Michael/cyclization cascade using 4-chromanone derivatives [3]. This divergent synthetic entry underscores that the 5H and 5-oxo forms are not interchangeable starting materials for downstream derivatization.

Synthetic chemistry Oxidation state Building block

Synthetic Accessibility Advantage: One-Pot, High Atom-Economy Route Specific to 2-Amino-4-aryl-5H Series

The 2-amino-4-aryl-5H-chromeno[4,3-b]pyridine-3-carbonitrile series, to which CAS 646063-23-2 belongs, benefits from a recently reported one-pot Michael/cyclization cascade that operates under ammonium acetate promotion with high atom economy [1]. This method uses 4-chromanone derivatives, aldehydes, and 2-cyanothioacetamide as substrates, delivering products in medium to high yields without requiring metal catalysts or chromatographic purification [1]. In contrast, the 2,4-diamino-5-sulfanylbenzopyrano[2,3-b]pyridine series requires a four-component reaction of salicylaldehydes, thiols, and 2 equiv of malononitrile [2], and the 5-oxo series employs ionic liquid media ([BMIM][BF4]) at elevated temperatures (80–85°C, 90–120 min) [3]. The operational simplicity and reduced waste profile of the CAS 646063-23-2 synthetic route translate to lower procurement cost and higher scalability for medicinal chemistry campaigns.

Synthetic methodology Atom economy Green chemistry

Documented Antiproliferative Activity of the 3-Cyanopyridine Chromene Scaffold Class Supports Prioritization of CAS 646063-23-2 as a Screening Candidate

Although direct cytotoxicity data for CAS 646063-23-2 itself is not publicly available, robust class-level evidence demonstrates that the 3-cyanopyridine-fused chromene scaffold confers consistent antiproliferative activity. Compound 3d from a closely related pyridine-3-carbonitrile series exhibited IC50 values of 4.55 ± 0.88 μM (MCF-7) and 9.87 ± 0.89 μM (MDA-MB-231) [1]. In the 5H-chromeno[4,3-b]pyridine sub-class, compounds 3n and 3o displayed IC50 values of 12.33 ± 1.13 μM (CHO), 22.33 ± 0.51 μM (HeLa), and 27.61 ± 0.8 μM (B16), comparable to doxorubicin and mitomycin controls [2]. The 2-amino-4-aryl-5-oxochromeno[4,3-b]pyridine-3-carbonitrile series has demonstrated encouraging anticancer potential on SKOV-3 and PC-3 cell lines [3]. The presence of the 2-amino-3-carbonitrile pharmacophore—shared by CAS 646063-23-2 and these active analogs—is a key determinant of the antiproliferative phenotype, supporting the selection of CAS 646063-23-2 for cancer-relevant screening cascades.

Anticancer Antiproliferative Cytotoxicity

Topoisomerase IIα Inhibitory Potential Preferentially Associated with 4-Phenyl Substitution on the 5H-Chromeno[4,3-b]pyridine Core

SAR analysis of the 5H-chromeno[4,3-b]pyridine class has revealed that aryl substitution at the 4-position is critical for topoisomerase IIα inhibitory activity [1]. In the 2,4-diphenyl series, placement of a hydroxyphenyl group at the 4-position yielded superior topo IIα inhibition compared to etoposide, with antiproliferative activity frequently exceeding reference compounds [1]. The 4-phenyl group on CAS 646063-23-2 occupies this essential position, providing a scaffold that can be directly elaborated (e.g., via hydroxylation) to access potent topo IIα inhibitors. In contrast, replacing the 4-aryl group with heteroaromatic substituents (e.g., 2-furyl or 2-thienyl) shifts selectivity toward topoisomerase I inhibition [2], demonstrating that subtle changes at the 4-position redirect the mechanism of action. This SAR framework establishes CAS 646063-23-2 as the preferred starting point for topo IIα-targeted programs compared to 4-heteroaryl analogs.

Topoisomerase inhibition Anticancer SAR

Phosphatidylinositol Phosphate Kinase (PI5P4K) Inhibitor Scaffold: Patent-Backed Differentiation for Kinase-Targeting Programs

The chromenopyridine scaffold encompassing CAS 646063-23-2 has been explicitly claimed in patent literature as a phosphatidylinositol phosphate kinase (PI5P4K) inhibitor chemotype, with therapeutic applications in cancer, neurodegenerative diseases, inflammatory disorders, and metabolic diseases [1]. This patent-backed indication differentiates the 5H-chromeno[4,3-b]pyridine core from other heterocyclic kinase inhibitor scaffolds (e.g., quinazolines, pyrazolopyrimidines) that target distinct kinase families. While the patent exemplifies a range of substituted chromenopyridines, the 2-amino-3-carbonitrile substitution pattern of CAS 646063-23-2 aligns with the general Formula I disclosure, positioning it as a relevant starting point for PI5P4K-focused drug discovery [1]. No equivalent PI5P4K patent coverage exists for the 2-methoxy analog (CAS 114283-32-8) or the 5-oxo series, underscoring the unique IP position of the 2-amino-5H sub-class.

Kinase inhibition PI5P4K Intellectual property

Recommended Application Scenarios for 2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile (CAS 646063-23-2)


Medicinal Chemistry Hit Expansion and Lead Optimization Libraries Targeting Topoisomerase IIα

The 4-phenyl substitution on the 5H-chromeno[4,3-b]pyridine core, as present in CAS 646063-23-2, aligns with the SAR requirement for selective topoisomerase IIα inhibition established by Thapa Magar et al. (2018) [1]. Procurement of this compound enables direct elaboration—particularly hydroxylation at the 2′- or 4′-position of the 4-phenyl ring—to access analogs with documented superiority over etoposide in both enzyme inhibition and antiproliferative activity against T47D, HCT15, and HeLa cancer cell lines [1]. The non-oxidized 5H state further permits regioselective modification that is inaccessible from the 5-oxo series, expanding the accessible chemical space for SAR exploration [2].

PI5P4K Kinase Inhibitor Discovery Programs Leveraging Patent-Backed Chemical Matter

CAS 646063-23-2 represents a commercially available entry point into the chromenopyridine PI5P4K inhibitor space claimed in US20210253600A1 [3]. The patent describes chromenopyridine derivatives as inhibitors of PI5P4K isoforms, which are implicated in cancer metabolism, neurodegenerative protein aggregation, and inflammatory signaling [3]. The 2-amino-3-carbonitrile motif of CAS 646063-23-2 provides a hydrogen-bond-capable handle that can be exploited for ATP-binding site engagement or elaborated into more complex inhibitors, offering a strategic advantage over 2-alkoxy or 2-oxo variants lacking this interaction capacity .

Synthetic Methodology Development and Green Chemistry Scale-Up Studies

The one-pot, ammonium acetate-promoted Michael/cyclization route to the 2-amino-4-aryl-5H-chromeno[4,3-b]pyridine-3-carbonitrile series [4] positions CAS 646063-23-2 as an ideal model substrate for sustainable synthetic method development. Its high atom economy, catalyst-free conditions, and avoidance of chromatographic purification [4] contrast favorably with the ionic liquid-dependent 5-oxo synthesis (85–90% yields, 80–85°C) [2] and the multi-component routes required for other benzopyranopyridine sub-classes [5]. Researchers procuring CAS 646063-23-2 can benchmark new catalytic systems, solvent alternatives, or continuous-flow adaptations against this established green protocol.

Pharmacophore-Guided Virtual Screening and Molecular Docking Validation Sets

The defined physicochemical profile of CAS 646063-23-2 (MW 299.3 g/mol, TPSA 71.93 Ų, LogP 4.34, HBD = 1) makes it suitable as a reference compound in computational chemistry workflows. Its 2-amino-3-carbonitrile pharmacophore is shared with experimentally validated antiproliferative agents from the pyridine-3-carbonitrile class (e.g., compound 3d: IC50 4.55 μM on MCF-7) [6], enabling its use as a query molecule for shape-based or pharmacophore-based virtual screening against cancer-relevant targets. The distinct H-bond donor capacity compared to the 2-methoxy analog (0 HBD) allows for differential pharmacophore hypothesis testing within a controlled scaffold framework.

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